N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-phenylbenzamide
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Overview
Description
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-phenylbenzamide is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a quinoline ring system, which is a heterocyclic aromatic organic compound containing nitrogen. The compound also features a benzamide group, which is a functional group consisting of a benzene ring attached to an amide group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-phenylbenzamide typically involves the reaction of 2-hydroxy-7-methylquinoline with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to facilitate the formation of the desired product. The reaction can be represented as follows:
2-hydroxy-7-methylquinoline+benzoyl chloridetriethylamine, refluxthis compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-phenylbenzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-phenylbenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Studied for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical sensors.
Mechanism of Action
The mechanism of action of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-phenylbenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to DNA and proteins, affecting their function and activity. In biological systems, it may exert its effects by interfering with cellular processes such as DNA replication and protein synthesis. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-phenylbenzamide can be compared with other quinoline derivatives, such as:
2-hydroxyquinoline: Lacks the benzamide group and has different chemical properties.
7-methylquinoline: Similar quinoline core but without the hydroxy and benzamide groups.
N-phenylbenzamide: Lacks the quinoline ring system.
The uniqueness of this compound lies in its combined structural features, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-phenylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O2/c1-17-12-13-19-15-20(23(27)25-22(19)14-17)16-26(21-10-6-3-7-11-21)24(28)18-8-4-2-5-9-18/h2-15H,16H2,1H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXMRJFVXEBZGNV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C(=O)N2)CN(C3=CC=CC=C3)C(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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